N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide
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Overview
Description
“N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a bromophenyl group, and a methylbut-2-enamide group. The exact structure would need to be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen. The amide group could form hydrogen bonds, affecting its solubility .Scientific Research Applications
Thiazolinediones and Derivatives in Medicinal Chemistry
Antimicrobial, Antitumor, and Antidiabetic Agents
Thiazolinediones (TZDs), such as 2,4-Thiazolidinedione (2,4-TZD), showcase a wide range of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. These compounds have been a focal point for structural modifications, leading to the development of various drugs targeting different clinical disorders. The modifications at N-3 and C-5 positions of the TZD nucleus are crucial for enhancing biological activity. Recent advancements have highlighted the synthesis of TZD derivatives as potential therapeutic agents, demonstrating the compound's significance in drug discovery and development (Singh et al., 2022).
Applications in Biochemistry and Molecular Biology
DNA Interaction and Molecular Design
Minor groove binders, such as Hoechst 33258 and its analogues, exemplify the use of thiazole-containing compounds in biochemistry. These compounds bind selectively to the minor groove of DNA, targeting AT-rich sequences. This binding characteristic has applications in chromosome and nuclear staining, flow cytometry, and as a starting point for rational drug design. The understanding of DNA-binding mechanisms provided by these studies aids in the development of new therapeutic agents targeting specific DNA regions (Issar & Kakkar, 2013).
Environmental and Food Safety Research
Methylglyoxal and Food Safety
In the context of food science, research on methylglyoxal, a compound structurally distinct but relevant in the broader scope of chemical safety and degradation, demonstrates the complexity of chemical interactions in food and the environment. This compound, formed from sugar degradation, interacts with amino acids and phenolic compounds, leading to the formation of various adducts. Studies on methylglyoxal highlight the importance of understanding chemical reactions in food processing and their implications for safety and nutritional value (Zheng et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been known to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Thiazole derivatives have been reported to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
Safety and Hazards
As with any chemical compound, handling “N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices. Specific hazards would depend on the compound’s reactivity and toxicity, which aren’t known without specific experimental data .
Future Directions
properties
IUPAC Name |
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-9(2)6-13(18)17-14-16-12(8-19-14)10-4-3-5-11(15)7-10/h3-8H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBLVABCXRBYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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